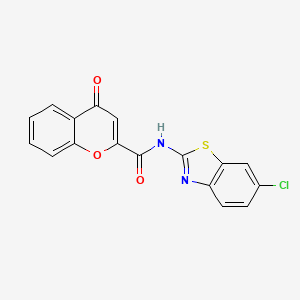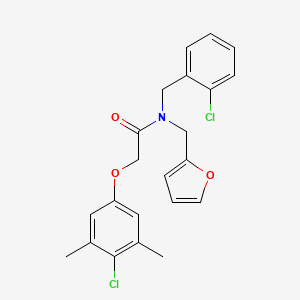![molecular formula C31H32N6O3 B11412821 1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412821.png)
1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona es un compuesto orgánico complejo que pertenece a la clase de las triazoloquinazolinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperazina, un grupo metoxifenilo y un núcleo de triazoloquinazolina. Ha despertado interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona típicamente involucra múltiples pasos:
Formación del Intermediario de Piperazina: El paso inicial involucra la reacción de 3-metoxifenilamina con piperazina en condiciones controladas para formar el intermediario 3-metoxifenilpiperazina.
Unión del Grupo Oxopropil: Luego, el intermediario se hace reaccionar con un agente oxopropilante adecuado para introducir el grupo 3-oxopropil.
Formación del Núcleo de Triazoloquinazolina: El paso final involucra la ciclización del intermediario con un precursor de triazoloquinazolina, típicamente en condiciones ácidas o básicas, para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción optimizadas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando agentes como permanganato de potasio o peróxido de hidrógeno, lo que podría conducir a la formación de derivados de quinazolina.
Reducción: Las reacciones de reducción usando agentes como el hidruro de litio y aluminio pueden modificar el grupo oxopropil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en las unidades de piperazina o metoxifenilo.
Aplicaciones Científicas De Investigación
1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora su potencial efecto terapéutico, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona involucra su interacción con objetivos moleculares específicos. Estos pueden incluir:
Receptores: Unión a receptores específicos en el cuerpo, potencialmente modulando su actividad.
Enzimas: Inhibición o activación de enzimas involucradas en varias vías bioquímicas.
Vías Celulares: Modulación de vías de señalización que regulan el crecimiento celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
1-{3-[4-(4-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona: Estructura similar pero con un patrón de sustitución diferente en el anillo fenilo.
1-{3-[4-(3-clorofenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona: Contiene un átomo de cloro en lugar de un grupo metoxi.
Singularidad
La singularidad de 1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona radica en su patrón de sustitución específico, que puede conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares.
Esta descripción detallada proporciona una comprensión completa de 1-{3-[4-(3-metoxifenil)piperazin-1-il]-3-oxopropil}-4-[(4-metilfenil)metil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C31H32N6O3 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C31H32N6O3/c1-22-10-12-23(13-11-22)21-36-30(39)26-8-3-4-9-27(26)37-28(32-33-31(36)37)14-15-29(38)35-18-16-34(17-19-35)24-6-5-7-25(20-24)40-2/h3-13,20H,14-19,21H2,1-2H3 |
Clave InChI |
AGFYGNAKRUYUPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCN(CC5)C6=CC(=CC=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412741.png)

![11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11412747.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412752.png)
![methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11412762.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11412766.png)
![5-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11412769.png)
![N-(2-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11412781.png)
![[5-Chloro-2-(ethylsulfonyl)pyrimidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11412787.png)
![N-(2-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412799.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
![5-chloro-2-(ethylsulfanyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11412806.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412818.png)
